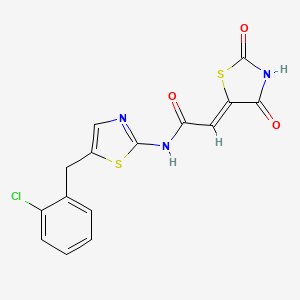
(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide is a useful research compound. Its molecular formula is C15H10ClN3O3S2 and its molecular weight is 379.83. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hypoglycemic and Hypolipidemic Activity
Novel thiazolidinedione ring-containing molecules, including analogs of the specified compound, have been synthesized and evaluated for their hypoglycemic and hypolipidemic activities. These studies primarily aim at exploring potential treatments for type-2 diabetes. For instance, a study demonstrated significant reductions in blood glucose, total cholesterol, and triglyceride levels in high-fat diet-fed Sprague–Dawley rats after treatment with these molecules, highlighting their potential as therapeutic agents for managing diabetes and related metabolic disorders (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Crystal Structure Analysis
The crystal structures of related (oxothiazolidin-2-ylidene)acetamides were analyzed to provide insights into their molecular configurations. Such studies contribute to a better understanding of the structural requirements for biological activity and can aid in the design of new compounds with enhanced therapeutic effects (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Anticonvulsant Evaluation
Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, including structures similar to the compound , have been synthesized and evaluated for their anticonvulsant activities. This research is crucial for developing new treatments for epilepsy and other seizure disorders. The findings indicate that some derivatives exhibit significant anticonvulsant activity, which may lead to the development of new therapeutic agents (Nath et al., 2021).
Anti-inflammatory and Antioxidant Properties
Research focused on the design of non-steroidal anti-inflammatory drugs (NSAIDs) using the 4-thiazolidinone core, similar to the compound of interest, has led to the synthesis of derivatives demonstrating promising anti-exudative activity. Such studies are pivotal in the quest for new treatments for inflammation and related disorders. Some synthesized compounds have shown activity equivalent to classic NSAIDs like Diclofenac, offering potential for further investigation as anti-inflammatory agents (Golota et al., 2015).
Propiedades
IUPAC Name |
(2Z)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S2/c16-10-4-2-1-3-8(10)5-9-7-17-14(23-9)18-12(20)6-11-13(21)19-15(22)24-11/h1-4,6-7H,5H2,(H,17,18,20)(H,19,21,22)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHDPEDVLFFYSY-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C=C3C(=O)NC(=O)S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)/C=C\3/C(=O)NC(=O)S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2438404.png)
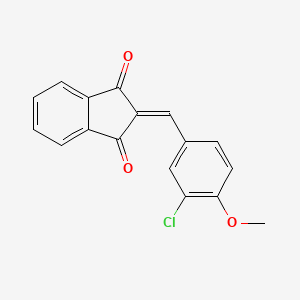
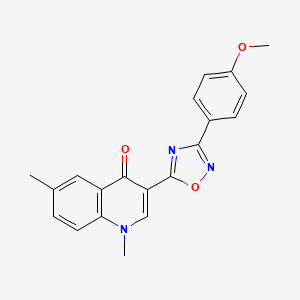


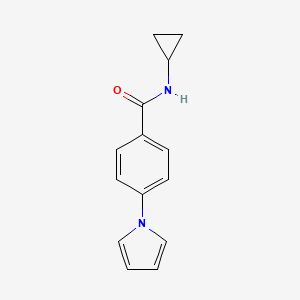

![N-(3-bromophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
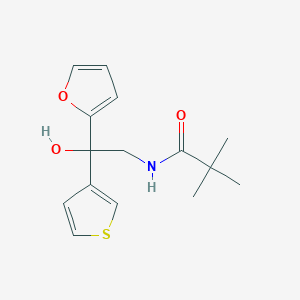
![2-({2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)cyclopropanecarboxylic acid](/img/structure/B2438420.png)


![7-(4-Chlorophenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2438425.png)